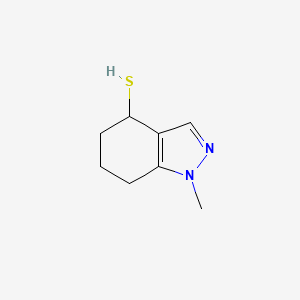

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol

Description

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindazole-4-thiol |

InChI |

InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 |

InChI Key |

MEGOGUZKCXNRRB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(CCC2)S |

Origin of Product |

United States |

Preparation Methods

General Properties and Structural Characteristics

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol (C8H12N2S) has a molecular weight of 168.26 g/mol and contains a tetrahydroindazole scaffold with a thiol group at the 4-position and a methyl group at the nitrogen in position 1. The compound features a saturated six-membered ring fused to a pyrazole ring, with the thiol group providing important reactive functionality.

The Standard InChI for this compound is InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3, with a canonical SMILES representation of CN1C2=C(C=N1)C(CCC2)S. These identifiers precisely define the molecular structure and can be used for database searches and computational studies.

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges:

- Regioselective introduction of the thiol group at the 4-position

- Methylation of the N1 position without affecting other reactive sites

- Construction of the fused bicyclic system with appropriate stereochemistry

- Prevention of thiol oxidation during synthesis and isolation

These challenges necessitate careful selection of starting materials, reaction conditions, and purification methods to achieve the desired compound with high purity and yield.

Proposed Synthetic Routes

Route 1: From 4,5,6,7-tetrahydro-1H-indazole

The first proposed route begins with 4,5,6,7-tetrahydro-1H-indazole (C7H10N2), which is commercially available or can be synthesized through established methods.

Step 1: N-Methylation

The initial step involves selective N-methylation at the N1 position:

4,5,6,7-tetrahydro-1H-indazole + CH3I → 1-Methyl-4,5,6,7-tetrahydro-1H-indazole

This reaction typically employs a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or acetone), followed by addition of methyl iodide. Controlling the regioselectivity to favor N1 over N2 methylation requires careful temperature control and potentially the use of protecting groups.

Step 2: Functionalization at C4 Position

Experimental Procedures and Reaction Conditions

Detailed Procedure for Route 1

Materials Required:

- 4,5,6,7-tetrahydro-1H-indazole

- Potassium carbonate

- Methyl iodide

- n-Butyllithium (2.5M in hexanes)

- Elemental sulfur

- Sodium borohydride

- Appropriate solvents (DMF, THF, methanol)

Procedure:

N-Methylation : To a solution of 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in DMF (10 mL/g) at 0°C, add potassium carbonate (1.5 equiv) and stir for 30 minutes. Add methyl iodide (1.2 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitor by TLC. Quench with water and extract with ethyl acetate. Purify by column chromatography.

C4-Lithiation and Sulfur Introduction : To a solution of 1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in dry THF (15 mL/g) at -78°C under nitrogen, add n-butyllithium (1.1 equiv) dropwise. Stir for 1 hour, then add elemental sulfur (1.2 equiv). Allow to warm to room temperature slowly and stir overnight. Quench carefully with saturated ammonium chloride solution and extract with ethyl acetate.

Reduction to Thiol : Treat the crude product with sodium borohydride (2.0 equiv) in methanol at 0°C. Stir for 2 hours at room temperature, then quench with 1M HCl. Extract with ethyl acetate, dry over sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain this compound.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters that can be optimized for the synthesis:

| Step | Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|---|

| N-Methylation | Temperature | 0-50°C | 0°C to RT | Higher temperatures reduce selectivity |

| N-Methylation | Solvent | DMF, Acetone, THF | DMF | DMF typically gives higher yields |

| Lithiation | Temperature | -100°C to -60°C | -78°C | Warmer temperatures lead to side reactions |

| Thiol Formation | Reducing Agent | NaBH4, LiAlH4, DTT | NaBH4 | NaBH4 provides better selectivity |

| Overall Process | Protection from O2 | N2, Argon | N2 | Prevents thiol oxidation |

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following methods:

Column Chromatography : Using silica gel with a gradient elution system of hexanes/ethyl acetate (starting with 9:1 and increasing polarity to 7:3).

Recrystallization : From appropriate solvent systems such as ethanol/water or hexanes/dichloromethane.

HPLC : For analytical purposes or small-scale preparations, HPLC purification using C18 columns with acetonitrile/water mobile phases can be employed.

Analytical Data and Characterization

Expected analytical data for this compound:

Melting Point : Expected in the range of 85-95°C (predicted based on similar compounds)

1H NMR (300 MHz, CDCl3) : Expected signals include:

δ 7.3-7.4 (s, 1H, indazole C=N-H),

δ 3.8-3.9 (s, 3H, N-CH3),

δ 3.4-3.6 (m, 1H, CH-SH),

δ 2.5-2.7 (m, 2H, ring CH2),

δ 1.9-2.2 (m, 4H, ring CH2),

δ 1.5-1.8 (d, 1H, SH)13C NMR (75 MHz, CDCl3) : Expected signals around:

δ 147-149 (C=N),

δ 138-140 (C-N),

δ 118-120 (C=C),

δ 38-40 (CH-SH),

δ 36-38 (N-CH3),

δ 25-28, 22-24, 20-22 (ring CH2)Mass Spectrum : m/z 168 [M]+ (molecular ion)

IR Spectrum : Expected absorptions at approximately 2550-2600 cm-1 (S-H stretch), 1570-1590 cm-1 (C=N stretch), 1380-1400 cm-1 (C-N stretch)

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action appears to involve the inhibition of specific bacterial enzymes crucial for survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies show that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that modifications to the thiol group can enhance its potency against inflammation-related pathways .

Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported IC50 values indicating significant growth inhibition in breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for further development as an anticancer agent .

Biological Studies

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to known enzyme substrates allows researchers to explore its role as an inhibitor in metabolic pathways. For instance, it has shown potential in inhibiting trypanothione synthetase in Trypanosoma brucei, a target for treating African sleeping sickness .

Receptor Binding Studies

Due to its unique indazole structure, this compound is also being explored for its binding affinity to various receptors. Research indicates that it may serve as a modulator for certain neurotransmitter receptors, which could have implications in neuropharmacology and the treatment of neurological disorders .

Industrial Applications

Material Science

In the realm of material science, this compound is being investigated for its potential use in developing new polymers and coatings. Its thiol group allows for easy modification and incorporation into polymer matrices, which could enhance the mechanical properties of materials used in various applications .

Agrochemicals

The compound's properties are also being explored in agrochemical formulations. Its biological activity against pests and pathogens makes it a candidate for developing safer and more effective agricultural chemicals. Research into its synthesis and application in crop protection is ongoing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The thiol group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound shares structural homology with:

- Tetrahydroindazole derivatives (e.g., N-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide): These compounds often exhibit antitumor activity by targeting enzymes like dihydroorotate dehydrogenase (DHODH).

- Triazole-thiol derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazoles): These compounds demonstrate antimicrobial and anticancer activities. The indazole core in the target compound may confer greater metabolic stability compared to triazole-based analogs .

Table 1: Structural and Functional Comparison

Pharmacological and Neuroactive Profiles

- MPP+ : Induces Parkinsonian symptoms by inhibiting mitochondrial complex I and altering GABAergic synaptic transmission. At 10–100 µM, MPP+ modulates hippocampal fEPSP slopes (enhancement followed by depression) via GABAA receptor activation .

- This compound : While direct neuroactive data are lacking, its structural analogs (e.g., tetrahydroindazoles) inhibit DHODH, a target in autoimmune diseases and cancer . The thiol group may interact with cysteine residues in enzymes, akin to triazole-thiols’ mechanism .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the indazole family of compounds. Its molecular formula is with a molecular weight of approximately 166.24 g/mol. The structural formula indicates the presence of a thiol group (-SH), which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Sigma Receptors : Research indicates that compounds in the tetrahydroindazole class can act as selective ligands for sigma receptors (sigma-1 and sigma-2). These receptors are implicated in numerous physiological processes and diseases, including cancer and central nervous system disorders .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cancer cell proliferation. For instance, it may interfere with cyclooxygenase pathways and other signaling mechanisms critical for tumor growth .

Anticancer Properties

Several studies highlight the anticancer potential of this compound:

- Cell Viability Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example, it has been shown to induce apoptosis in bladder cancer cells by modulating key apoptotic pathways .

- Xenograft Models : Animal studies have confirmed the efficacy of this compound in reducing tumor mass in xenograft models. Treatment with appropriate doses led to a marked decrease in tumor size and alterations in gene expression related to cell cycle regulation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Sigma Receptor Binding |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Indole Derivatives | High | Moderate | No |

| Benzimidazole | High | Yes | Yes |

Case Study 1: Sigma Receptor Modulation

A study focused on the development of tetrahydroindazoles as sigma receptor ligands found that modifications to the indazole structure significantly affected binding affinity and selectivity. The findings suggest that this compound could be optimized for enhanced therapeutic efficacy against CNS disorders .

Case Study 2: Antitumor Efficacy

In a study examining various indazole derivatives for their anticancer properties, this compound was identified as a promising candidate due to its ability to inhibit cell proliferation in several cancer types through apoptosis induction and modulation of signaling pathways like PI3K/Akt .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions with solvents like DCM, DMF, or THF, and catalysts such as triethylamine. Intermediates are purified via column chromatography using gradients of ethyl acetate/dichloromethane or methanol/water. Structural confirmation relies on H NMR and C NMR spectroscopy, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity by retention time analysis.

- UV-Vis Spectroscopy : Measures solubility and stability in aqueous buffers (e.g., pH 7.4) .

Q. How is the water solubility of this compound determined experimentally?

- Methodological Answer : Solubility is quantified using the Prima HT System. The compound is diluted in Milli-Q water, adjusted to physiological pH (7.4), and agitated to equilibrium. Absorbance at a specified wavelength (e.g., 254 nm) is measured to calculate solubility via Beer-Lambert law. Kinetic solvent compatibility is tested in phosphate buffers using automated liquid handling systems .

Advanced Research Questions

Q. How do researchers evaluate the inhibitory effects of this compound on enzymes like dihydroorotate dehydrogenase (DHODH)?

- Methodological Answer : Inhibitory activity is assessed using:

- Enzyme Kinetics : Michaelis-Menten plots to determine and inhibition type (competitive/non-competitive).

- IC Assays : Dose-response curves with fluorogenic substrates (e.g., resazurin reduction).

- Comparative Studies : Benchmarking against reference inhibitors (e.g., brequinar) to establish relative potency.

- Cellular Assays : Anti-proliferative effects in cancer cell lines correlate with DHODH inhibition .

Q. What strategies address contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions arise from variations in assay conditions or compound stability. Mitigation strategies include:

- Standardized Protocols : Uniform buffer systems (e.g., 50 mM phosphate, pH 7.4) and temperature control.

- Solubility Verification : Pre-testing in assay buffers to exclude precipitation artifacts.

- Metabolic Stability Studies : Liver microsome assays to assess degradation rates.

- Orthogonal Assays : Cross-validation using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role does the thiol (-SH) group play in the compound’s reactivity and target interactions?

- Methodological Answer : The thiol group contributes to:

- Nucleophilic Reactivity : Participation in Michael additions or disulfide bond formation.

- Metal Chelation : Binding to Zn or Fe in enzyme active sites, validated via EDTA competition assays.

- Redox Activity : Thiyl radical formation monitored by EPR spectroscopy.

- Derivatization : Thiol-protecting groups (e.g., acetamidomethyl) stabilize the compound during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.